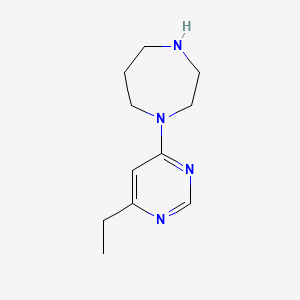
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary widely, but they all contain the pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .
Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound and is a much weaker base than pyridine. It is soluble in water .
Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including those with a diazepane ring, have been extensively studied for their anticancer properties. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some pyrimidine derivatives have been found to be effective against myeloid leukemia , with drugs like imatinib, dasatinib, and nilotinib being well-established treatments . Additionally, these compounds have shown promise in breast cancer and idiopathic pulmonary fibrosis treatment .
Antimicrobial and Antifungal Activities
The pyrimidine moiety is a key component in the development of new antimicrobial and antifungal agents. Research has indicated that certain pyrimidine derivatives exhibit significant activity against a range of microbial and fungal pathogens, which could lead to the development of new classes of antibiotics and antifungals .
Antiparasitic and Antimalarial Effects
Pyrimidine-based compounds have been identified as potential antiparasitic and antimalarial agents. Their ability to inhibit the growth of parasites like Plasmodium, which causes malaria, makes them valuable in the search for new treatments for these diseases .
Cardiovascular Therapeutics
In the cardiovascular field, pyrimidine derivatives have been explored for their potential as antihypertensive agents. They may work by affecting calcium channels or other targets that regulate blood pressure and heart function .
Neuroprotective Agents
There is growing interest in the role of pyrimidine derivatives as neuroprotective agents. They may offer therapeutic benefits for conditions such as retinal ganglion cell damage, potentially aiding in the treatment of diseases like glaucoma .
Diabetes Management
Pyrimidine derivatives have been investigated for their use in diabetes management. They may function as DPP-IV inhibitors, which play a role in blood glucose regulation, making them candidates for antidiabetic medications .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them suitable for the development of new pain relief drugs. They can modulate inflammatory pathways and provide relief from chronic pain conditions .
Antiviral Applications
Lastly, the antiviral potential of pyrimidine derivatives, particularly against HIV, is an area of active research. These compounds can inhibit viral replication and are being studied as part of ongoing efforts to find effective treatments for HIV/AIDS .
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to target various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of a compound with its target often involves the formation of a complex that can either activate or inhibit the function of the target. For instance, when a pyrimidine derivative inhibits a protein kinase, it may bind to the active site of the enzyme, preventing it from phosphorylating other proteins .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives can affect various biochemical pathways. For example, it can disrupt cell cycle progression, leading to the inhibition of cell growth and proliferation .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary. In the case of pyrimidine derivatives that inhibit protein kinases, the result can be the induction of apoptosis (cell death) or the inhibition of cell proliferation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, the presence of other chemicals, such as pesticides, can affect the integrity of a compound’s DNA .
Future Directions
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-11(14-9-13-10)15-6-3-4-12-5-7-15/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFXVSMUUGERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)
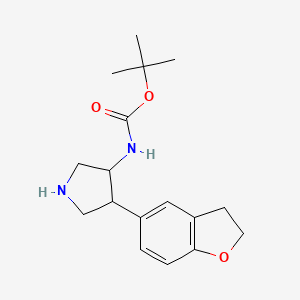
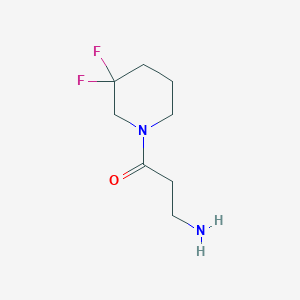
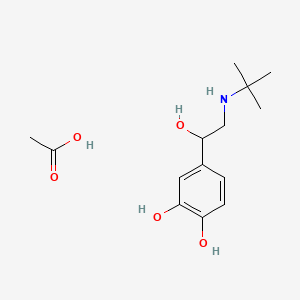
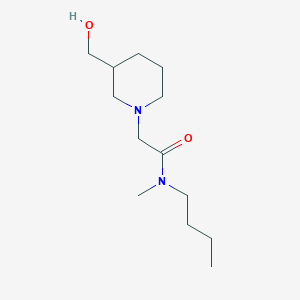


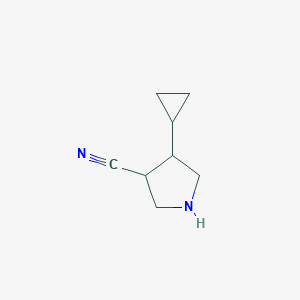
![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)